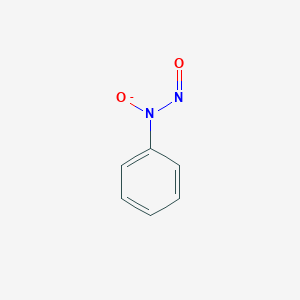

N-Nitroso-N-phenylhydroxylamine, ammonium salt

Descripción

Historical Trajectories in Analytical Chemistry and Reagent Development

The late 19th and early 20th centuries marked a period of significant advancement in analytical chemistry, with a growing emphasis on the development of specific and selective reagents for chemical analysis. Before the advent of modern instrumental analysis, gravimetric and titrimetric methods were the cornerstones of quantitative analysis. quimlab.com.br The development of organic reagents that could selectively precipitate metal ions from a solution was a major step forward.

Cupferron was first prepared from the reaction of phenylhydroxylamine with a source of nitrosonium (NO⁺), such as an alkyl nitrite (B80452), in the presence of ammonia (B1221849). wikipedia.orgorgsyn.org Its introduction as an analytical reagent provided chemists with a valuable tool for separating metals that were otherwise difficult to isolate. It gained prominence for its ability to quantitatively precipitate metals like iron and copper from strongly acidic solutions. nih.govbhu.ac.in This was particularly useful for separating these elements from others like aluminum, manganese, and zinc. quimlab.com.brchemicalbook.com The development of Cupferron and other similar chelating agents, such as the aminopolycarboxylic acids studied by Gerold Schwarzenbach in the 1940s, represented a paradigm shift, moving analytical separations from cumbersome, multi-step procedures to more direct and efficient methods. quimlab.com.br

Foundational Role as a Chelating Agent in Chemical Separations

The primary function of Cupferron in analytical chemistry is rooted in its ability to act as a chelating agent. richmanchemical.com Chelation is a process where a ligand, in this case, the cupferron anion, binds to a central metal ion at two or more points to form a stable, ring-like structure known as a chelate. britannica.comwikipedia.org The cupferron anion is a bidentate ligand, meaning it uses two of its atoms—both oxygens—to coordinate with a metal ion. wikipedia.orgtaylorandfrancis.com This chelation results in the formation of a neutral metal-cupferron complex that is insoluble in water but soluble in organic solvents like chloroform (B151607) and ethyl acetate (B1210297). taylorandfrancis.comsdlookchem.com

This property is exploited in both gravimetric analysis and solvent extraction. In gravimetric analysis, the addition of a Cupferron solution to an acidic sample solution causes the selective precipitation of certain metal ions. bhu.ac.in For instance, Cupferron is highly effective for the quantitative precipitation of iron(III), titanium(IV), zirconium(IV), and vanadium(V) from strongly acidic media. bhu.ac.inchemicalbook.com This allows for their separation from many other metals, including aluminum, chromium, manganese, and nickel. bhu.ac.in A significant advantage of Cupferron is that its precipitation reactions can often be carried out in solutions containing tartrates or oxalates, which can mask other potentially interfering ions. bhu.ac.in

The precipitates formed are typically not weighed directly because they may not have a precise stoichiometric composition; instead, they are usually ignited to the corresponding stable metal oxide, which is then weighed. bhu.ac.inchemicalbook.com In solvent extraction, the neutral metal-cupferron complexes are extracted from the aqueous solution into an immiscible organic solvent, providing a powerful method for separating and concentrating specific metals prior to their determination by other techniques, such as atomic absorption spectroscopy. taylorandfrancis.com

Propiedades

Número CAS |

135-20-6 |

|---|---|

Fórmula molecular |

C6H9N3O2 |

Peso molecular |

155.15 g/mol |

Nombre IUPAC |

azanium (Z)-oxido-oxidoimino-phenylazanium |

InChI |

InChI=1S/C6H6N2O2.H3N/c9-7-8(10)6-4-2-1-3-5-6;/h1-5,9H;1H3/b8-7-; |

Clave InChI |

GXCSNALCLRPEAS-CFYXSCKTSA-N |

SMILES isomérico |

C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].[NH4+] |

SMILES canónico |

C1=CC=C(C=C1)[N+](=N[O-])[O-].[NH4+] |

Apariencia |

Solid powder |

Color/Form |

Crystals Creamy-white crystals |

melting_point |

325 to 327 °F (NTP, 1992) 163.5 °C |

Otros números CAS |

135-20-6 |

Descripción física |

Cupferron appears as light yellow or cream-colored crystals or a brown crystalline solid. As a reagent in the separation of copper and iron. Creamy-white solid; [HSDB] Light yellow, cream-colored, or brown solid; Hygroscopic; [CAMEO] Pale yellow, odorless crystalline solid; [Alfa Aesar MSDS] |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

148-97-0 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

less than 1 mg/mL at 65.3 °F (NTP, 1992) Freely soluble in water Freely soluble in alcohol Slightly soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

cupferron hydrogen cupferron N-nitroso-N-phenylhydroxylamine N-nitroso-N-phenylhydroxylamine ammonium salt |

Presión de vapor |

Negligible (NTP, 1992) 0.0000629 [mmHg] |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of Cupferron

Classical Synthetic Pathways and their Mechanistic Understanding

The traditional synthesis of Cupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a well-established two-step process that begins with the reduction of nitrobenzene (B124822). orgsyn.orggoogle.com This method has been a staple in organic synthesis for laboratory-scale preparations. orgsyn.org

Reduction of Nitrobenzene to Phenylhydroxylamine Intermediates

The first critical step in the classical synthesis is the partial reduction of nitrobenzene to N-phenylhydroxylamine. This transformation is typically achieved using zinc dust in an aqueous solution of ammonium chloride. chemicalbook.comorgsyn.org The reaction is vigorous and exothermic, with the temperature rising as the reduction progresses. orgsyn.org

It is crucial to control the reaction conditions, as over-reduction can lead to the formation of aniline. The temperature is ideally maintained between 60-65°C for optimal yield. orgsyn.org Once the reaction is complete, the resulting phenylhydroxylamine is isolated from the reaction mixture. orgsyn.org However, N-phenylhydroxylamine is an unstable intermediate that deteriorates upon storage, necessitating its prompt use in the subsequent step. google.comorgsyn.org

Nitrosation Reactions of Phenylhydroxylamine

The second stage involves the nitrosation of the freshly prepared N-phenylhydroxylamine to form the N-nitroso derivative. orgsyn.org In this step, the moist phenylhydroxylamine is dissolved in a suitable organic solvent, typically diethyl ether. google.comchemicalbook.com The solution is cooled, usually to 0°C in an ice bath, and a rapid stream of dry ammonia (B1221849) gas is passed through it. orgsyn.org

A nitrosating agent, such as an alkyl nitrite (B80452) (e.g., n-butyl nitrite or amyl nitrite), is then added slowly to the ammoniacal solution. orgsyn.orggoogle.com The nitrosation reaction occurs as follows: C₆H₅NHOH + C₄H₉ONO + NH₃ → NH₄[C₆H₅N(O)NO] + C₄H₉OH wikipedia.org

Maintaining a low temperature and a constant excess of ammonia is critical to prevent the formation of colored byproducts and ensure a smooth reaction. orgsyn.org As the reaction proceeds, Cupferron precipitates from the ether solution as a white or light-yellow crystalline solid. google.comchemicalbook.com The product is then collected by filtration, washed with fresh ether, and dried. orgsyn.org The yield of Cupferron, based on the starting phenylhydroxylamine, typically averages between 85% and 90%. orgsyn.org

| Parameter | Condition | Reference |

| Starting Material | Nitrobenzene | google.comorgsyn.org |

| Reducing Agent | Zinc Dust | orgsyn.org |

| Reduction Medium | Aqueous Ammonium Chloride | orgsyn.org |

| Intermediate | N-Phenylhydroxylamine | google.comorgsyn.org |

| Nitrosating Agent | n-Butyl Nitrite | orgsyn.orggoogle.com |

| Nitrosation Solvent | Diethyl Ether | orgsyn.orgchemicalbook.com |

| Base | Ammonia (gaseous) | orgsyn.org |

| Temperature | Below 10°C | orgsyn.org |

| Final Product | Cupferron (Ammonium N-nitroso-N-phenylhydroxylamine) | wikipedia.org |

Modernized and Sustainable Synthetic Approaches

In response to the limitations of classical methods, including the use of hazardous solvents and the isolation of unstable intermediates, modernized synthetic strategies have been developed. These approaches prioritize efficiency, safety, and sustainability.

Solvent System Innovations and Single-Pot Reaction Strategies

A significant advancement in Cupferron synthesis is the development of a one-pot, or single-pot, process. google.com This method avoids the need to isolate the unstable phenylhydroxylamine intermediate, streamlining the procedure and reducing handling risks. google.comresearchgate.net

This innovation centers on the use of a multi-component aqueous/organic reaction medium. google.com Solvents such as lower alkanols (containing five or fewer carbons) or dioxane are mixed with water. google.com This solvent system is designed to have a high capacity for dissolving the initial reactants, nitrobenzene and the phenylhydroxylamine intermediate, while having a low capacity for the final product, Cupferron. google.com Consequently, as Cupferron is formed during the nitrosation step, it precipitates out of the solution and can be easily collected by filtration. google.com This single-pot approach combines the reduction and nitrosation steps in the same reaction vessel, offering a more efficient and integrated synthetic route. google.com

Catalytic and Ultrasonic Activation in Cupferron Synthesis

To further enhance the sustainability of the synthesis, catalytic methods and physical activation techniques like ultrasonication have been explored. The reduction of nitroaromatics to the corresponding arylhydroxylamines can be efficiently achieved using zinc metal and ammonium chloride under ultrasonic activation. researchgate.net Ultrasound irradiation generates acoustic cavitation, which leads to the formation of localized high-pressure and high-temperature zones, accelerating the reaction and often leading to higher yields in shorter time frames. mdpi.comnih.gov This method represents a green approach by reducing reaction times and energy consumption. researchgate.net

Furthermore, the development of highly selective catalysts, such as solid-supported platinum(0) nanoparticles, allows for the chemoselective reduction of nitroarenes to N-arylhydroxylamines using alternative hydrogen sources like hydrazine (B178648) hydrate. researchgate.net These catalytic systems are often reusable and tolerate a wide range of functional groups, offering a versatile and sustainable pathway to the key hydroxylamine (B1172632) intermediates required for Cupferron synthesis. researchgate.net

Derivatization Strategies for Functional Enhancement

The functional properties of Cupferron can be tailored and enhanced through chemical derivatization. These strategies focus on modifying the core structure to improve stability or introduce new functionalities.

One major area of derivatization involves the synthesis of substituted Cupferron analogs. researchgate.net By starting with substituted nitroaromatic compounds, a wide array of N-aryl-N-nitrosohydroxylamine derivatives can be prepared using the classical synthetic pathway. researchgate.net For instance, compounds with electron-donating groups like hydroxy or methoxy (B1213986) have been synthesized, although they tend to be less stable and require storage at low temperatures. researchgate.net

Another significant strategy is the O-alkylation of the Cupferron anion. nih.govnih.gov This reaction occurs regioselectively at the terminal oxygen atom of the N-nitroso moiety, leading to the formation of N-(alkyloxy)-N'-phenyldiimide N'-oxides. nih.gov These O-alkyl derivatives exhibit markedly improved stability compared to the parent Cupferron salt. nih.govnih.gov This enhanced stability is crucial for applications where controlled release of active molecules is desired. For example, these derivatives have been developed as photoreleasing nitric oxide (NO) donors, where the stable compound can be triggered to release NO upon exposure to light. nih.govnih.gov

| Derivative Class | Synthetic Strategy | Functional Enhancement | Example | Reference |

| N-Aryl Analogs | Reduction of substituted nitroarenes followed by nitrosation. | Modifies electronic properties and biological activity. | ortho-Methyl Cupferron | researchgate.net |

| O-Alkyl Derivatives | Alkylation of the Cupferron anion at the terminal oxygen. | Increased stability; controlled release of nitric oxide (NO). | N-(alkyloxy)-N'-phenyldiimide N'-oxide | nih.govnih.gov |

| Prodrugs | Linking the O-alkyl derivative to a biologically relevant molecule (e.g., amino acid). | Targeted release via enzymatic or pH-triggered hydrolysis. | N-(N"-acetylphenylalanylmethylenyloxy)-N'-phenyldiimide N'-oxide | nih.gov |

O-Alkylation for Controlled Nitric Oxide Release

The inherent instability of cupferron limits its direct application as a therapeutic prodrug. nih.gov To address this, O-alkylation of the N-nitroso-N-phenylhydroxylamine ammonium salt has been explored as a robust method for synthesizing novel and more stable nitric oxide (NO) releasing agents. nih.govwikipedia.orgorgsyn.org This synthetic approach significantly enhances the stability of the parent compound, which is crucial for the development of cupferron-based prodrugs. nih.gov

The alkylation reaction is generally performed by dissolving cupferron in an organic solvent such as dimethylformamide (DMF), cooling the solution to 0 °C, and then adding an alkyl halide. researchgate.net The reaction proceeds regioselectively, with the alkyl group attaching exclusively to the terminal oxygen atom. wikipedia.orgorgsyn.org This yields a single product type, an N-(alkyloxy)-N'-phenyldiimide N'-oxide, a structure confirmed by NMR and X-ray analysis. nih.govwikipedia.orgorgsyn.org The reaction is typically conducted under an argon atmosphere in the dark and stirred overnight. researchgate.net The resulting product can be purified using silica (B1680970) gel chromatography. researchgate.net

A key finding is that these O-alkyl derivatives exhibit remarkably improved stability compared to the parent cupferron. nih.govwikipedia.orgorgsyn.org While cupferron readily decomposes to release NO, its O-alkylated counterparts are significantly more stable. nih.gov This enhanced stability allows them to function as photoreleasing NO donor compounds, where the release of nitric oxide can be triggered by light. nih.govwikipedia.orgorgsyn.org

Furthermore, this methodology has been extended to create more complex prodrugs. For instance, a model compound, N-(N''-acetylphenylalanylmethylenyloxy)-N'-phenyldiimide N'-oxide, was synthesized by linking the cupferron moiety to an amino acid via an acetal (B89532) linkage. wikipedia.orgorgsyn.org This design allows for controlled NO release triggered by changes in pH or through protease-catalyzed hydrolysis, demonstrating the potential for targeted therapeutic delivery. wikipedia.orgorgsyn.org

Table 1: Synthesized O-Alkyl Derivatives of Cupferron

| Derivative Name | Alkylating Agent Used | Reference |

|---|---|---|

| N-Methoxy-N′-phenyldiimide N′-oxide | Methyl Iodide (MeI) | researchgate.net |

| N-(N''-acetylphenylalanylmethylenyloxy)-N'-phenyldiimide N'-oxide | Complex synthesis involving an amino acid | wikipedia.orgorgsyn.org |

Synthesis of Para-Substituted Aryldiazenium-Diolate Derivatives

The synthesis of cupferron derivatives with substituents on the phenyl ring allows for the modulation of the molecule's electronic and steric properties. A general and effective method for preparing these analogs, including para-substituted derivatives, involves a two-step process starting from a substituted nitroarene. researchgate.net These derivatives, formally named aryldiazeniumdiolates, are of interest as potential nitric oxide donors. researchgate.net

The synthetic pathway begins with the reduction of a para-substituted nitroaromatic compound to the corresponding N-arylhydroxylamine. researchgate.netresearchgate.net This reduction can be achieved using zinc powder with ammonium chloride in an aqueous or alcohol-water medium. researchgate.net For example, starting with a compound like p-chloronitrobenzene or p-nitrotoluene, the nitro group is selectively reduced to a hydroxylamine group. researchgate.net

In the second step, the resulting N-(para-substituted-phenyl)hydroxylamine is converted into the target cupferron derivative. This is accomplished through nitrosation. The arylhydroxylamine, typically dissolved in a non-polar solvent like diethyl ether, is treated with an alkyl nitrite, such as n-butyl nitrite, in the presence of a vigorous stream of gaseous ammonia. researchgate.net This procedure avoids the need to isolate the often-unstable solid arylhydroxylamine intermediate. researchgate.net The final product, the ammonium salt of the N-nitroso-N-(para-substituted-phenyl)hydroxylamine, precipitates from the solution and can be collected. researchgate.net This method has been successfully applied to generate a range of cupferron derivatives with substituents at the para-position of the phenyl ring. researchgate.net

Table 2: Examples of Para-Substituted Cupferron Derivatives

| Derivative Aryl Group | Starting Material | Reference |

|---|---|---|

| p-Tolyl | p-Nitrotoluene | researchgate.net |

| p-Chlorophenyl | p-Chloronitrobenzene | researchgate.net |

| p-Nitrophenyl | p-Dinitrobenzene | researchgate.net |

| p-Anisyl | p-Nitroanisole | researchgate.net |

Coordination Chemistry of Cupferron and Its Metal Complexes

Ligand Characteristics and Chelation Mechanisms

The coordination behavior of cupferron is defined by its molecular structure, which allows it to act as an effective ligand for metal ions.

The active form of cupferron in complexation is its anion, N-nitroso-N-phenylhydroxylamine. This anion functions as a bidentate ligand, meaning it binds to a central metal ion at two distinct points. ijtsrd.com The coordination occurs specifically through the two oxygen atoms of the N-nitroso (-N=O) and hydroxylamine (B1172632) (-N-O⁻) functional groups. taylorandfrancis.comscirp.org This dual-point attachment is a fundamental characteristic of its chelating nature. Infrared (IR) spectroscopy studies confirm this coordination mode; a lowering of the N-O stretching frequencies upon complexation indicates that binding takes place through the oxygen atoms. scirp.org

The bidentate coordination of the cupferron anion to a metal ion results in the formation of a highly stable five-membered heterocyclic ring structure. taylorandfrancis.com This ring consists of the metal ion, the two coordinating oxygen atoms, and the two nitrogen atoms of the ligand. The formation of such chelate rings is a thermodynamically favorable process, a phenomenon known as the chelate effect, which enhances the stability of the resulting metal complex compared to complexes formed with analogous monodentate ligands. taylorandfrancis.com The stability of these five-membered rings is a key factor in cupferron's effectiveness as a precipitating and extracting agent for metals. taylorandfrancis.comresearchgate.net

Structural Elucidation of Cupferron Metal Complexes

Spectroscopic Characterization using FTIR and UV-Vis Methods

Spectroscopic methods are invaluable tools for the initial characterization of metal complexes in various states. Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed to confirm the formation of metal-cupferron complexes and to probe their electronic and vibrational properties.

FTIR spectroscopy is particularly useful for identifying the coordination of the cupferron ligand to a metal ion. The cupferron anion, N-nitroso-N-phenylhydroxylamine, binds to metal cations as a bidentate ligand through its two oxygen atoms. ankara.edu.trresearchgate.net This coordination event induces changes in the vibrational frequencies of the ligand's functional groups, which can be observed in the IR spectrum. Upon complexation, the stretching frequencies associated with the N-O groups are typically lowered, while deformation frequencies may increase. researchgate.net These shifts serve as direct evidence that the complex formation occurs through the oxygen atoms of the nitroso and hydroxylamino groups, confirming the chelation. researchgate.netuvt.ro

UV-Visible spectroscopy provides information about the electronic transitions within the complex. The formation of metal-cupferron complexes often results in distinct colors, indicating the absorption of light in the visible region of the electromagnetic spectrum. scirp.org The UV-Vis spectra of metal cupferrates show characteristic absorption bands that are different from the free ligand. These bands can be attributed to d-d transitions within the metal ion's d-orbitals (for transition metals) and ligand-to-metal charge transfer (LMCT) transitions. mdpi.com The position and intensity of these absorption bands are sensitive to the specific metal ion, its oxidation state, and the coordination geometry. researchgate.netresearchgate.net For instance, studies on divalent transition metal cupferrates have identified new absorption bands in the visible and near-IR regions upon complexation, which can be assigned using tools like Tanabe-Sugano diagrams to infer the electronic structure and coordination environment. researchgate.netresearchgate.net

The table below summarizes the visible and near-IR absorption maxima for several divalent transition metal cupferrate complexes dissolved in methanol.

Table 1: Visible and Near-IR Absorption Maxima (λmax) for Divalent Metal Cupferrate Complexes in Methanol

| Metal Ion | Complex | λmax (nm) | Assignment / Notes |

|---|---|---|---|

| Mn(II) | Mn(C₆H₅N₂O₂)₂ | ~755, ~1000 (weak), ~1150 (weak), 1800±200 | Characteristic shifts observed relative to free cupferron. researchgate.netresearchgate.net |

| Co(II) | Co(C₆H₅N₂O₂)₂ | ~740 (weak), ~1000 (weak), 1675±125 | Suggests a tetrahedral crystal field structure. researchgate.netresearchgate.net |

| Ni(II) | Ni(C₆H₅N₂O₂)₂ | ~740 (weak), ~1000 (weak) | Bands assigned based on a suggested tetrahedral structure. researchgate.netresearchgate.net |

Source: Data compiled from Abou El Ela, A. H., et al. (1976). researchgate.netresearchgate.net

X-ray Crystallographic Analysis of Metal Cupferrates

While spectroscopy provides valuable preliminary data, single-crystal X-ray crystallography offers definitive proof of structure by mapping the precise atomic positions in three-dimensional space. nih.gov This technique has been used to determine the exact molecular structures of several metal cupferrates, providing unambiguous information on coordination numbers, geometries, bond lengths, and bond angles.

Crystallographic studies confirm that the cupferron anion acts as a bidentate chelating ligand, binding to the central metal ion through its two oxygen atoms to form a stable five-membered ring. ankara.edu.triucr.orgiucr.org The structures of several cupferrate complexes, such as those of copper(II), iron(III), and zirconium(IV), have been elucidated. wikipedia.org

For example, the redetermination of the crystal structure of bis(cupferronato)copper(II), [Cu(C₆H₅N₂O₂)₂], revealed that the copper atom is coordinated by four oxygen atoms from two cupferron ligands in a trans arrangement. iucr.orgresearchgate.net The coordination geometry around the Cu(II) ion is almost perfectly square planar. iucr.orgresearchgate.net The iron(III) complex, [Fe(C₆H₅N₂O₂)₃], shows the iron ion coordinated to three cupferron ligands, resulting in a coordination number of six with a distorted octahedral geometry. iucr.org The analysis of zirconium(IV) cupferrate, [Zr(C₆H₅N₂O₂)₄], indicates a coordination number of eight. wikipedia.org

The precise bond lengths and angles obtained from these studies are critical for understanding the nature of the metal-ligand bonding. For instance, in the copper(II) complex, the N-O and N-N bond lengths within the chelate ring suggest significant π-electron delocalization over the O-N-N-O fragment. scirp.org

The table below presents selected crystallographic data for copper(II) and iron(III) cupferrate complexes.

Table 2: Selected Crystallographic Data for Metal Cupferrate Complexes

| Complex | Crystal System | Space Group | Metal Coordination Geometry | Selected Bond Lengths (Å) | Selected Bond Angles (°) |

|---|---|---|---|---|---|

| [Cu(C₆H₅N₂O₂)₂] | Triclinic | P-1 | Square planar | Cu-O1: 1.902, Cu-O2: 1.892 | O1-Cu-O2: 81.77, O1-Cu-O2(i): 98.23 |

Source: Data compiled from Elerman, Y., et al. (1995) and Van der Helm, D., et al. (1965). iucr.orgiucr.orgresearchgate.net (i) refers to a symmetry-generated atom.

Advanced Analytical Methodologies Employing Cupferron

Gravimetric Analysis and Precipitation Chemistry

Gravimetric analysis with Cupferron relies on the selective precipitation of metal ions from a solution. The resulting precipitate is then isolated, dried, and weighed, or more commonly, ignited to a stable oxide of known composition to determine the mass of the analyte.

The fundamental principle of gravimetric analysis using Cupferron involves the reaction of the Cupferron anion with metal cations to form a neutral, insoluble metal chelate. wikipedia.org The anion chelates with metal ions through its two oxygen atoms, creating a stable five-membered ring structure. wikipedia.orgchemicalbook.com A key advantage of Cupferron is its effectiveness in strongly acidic solutions, typically 5-10% by volume of hydrochloric or sulfuric acid. bhu.ac.in This high acidity is crucial for achieving selectivity, as many metals that would otherwise interfere remain in solution under these conditions.

Precipitations with Cupferron are typically carried out in cold solutions because the reagent is unstable and decomposes to nitrobenzene (B124822) upon heating. bhu.ac.in A freshly prepared aqueous solution of Cupferron (commonly 6%) is used, as the reagent can dissociate over time. bhu.ac.in To prevent decomposition, solid Cupferron should be stored in amber-colored bottles with a few lumps of ammonium (B1175870) carbonate. bhu.ac.in An excess of the Cupferron solution is added to the analyte solution to ensure the complete precipitation of the target metal ion by shifting the equilibrium towards the formation of the precipitate. bhu.ac.in

A critical aspect of this methodology is the nature of the precipitate formed. Cupferron precipitates are generally not of a definite, weighable composition and are unstable. egyankosh.ac.in Therefore, they cannot be simply dried and weighed. Instead, the precipitate is carefully filtered, washed, and then ignited at a high temperature to convert it into the corresponding metal oxide, which is a stable and weighable form. bhu.ac.in For instance, iron(III) cupferrate is ignited to ferric oxide (Fe₂O₃). The ignition process must be performed cautiously with a gradual increase in temperature to prevent mechanical loss of the precipitate. bhu.ac.in The use of macerated filter paper can aid in the filtration and subsequent gradual ignition of the precipitate. bhu.ac.in It is important to note that nitric acid cannot be used for precipitation as it is an oxidizing agent that destroys the Cupferron reagent. bhu.ac.in

Table 1: Key Conditions for Gravimetric Precipitation with Cupferron

| Parameter | Condition | Rationale |

|---|---|---|

| Acidity | Strongly acidic (5-10% HCl or H₂SO₄) | Enhances selectivity by keeping many potentially interfering ions in solution. bhu.ac.in |

| Temperature | Cold solution | Prevents thermal decomposition of the Cupferron reagent to nitrobenzene. bhu.ac.in |

| Reagent | Freshly prepared 6% aqueous solution | Avoids issues with reagent dissociation and decomposition over time. bhu.ac.in |

| Post-precipitation Treatment | Ignition to metal oxide | Converts the unstable precipitate of indefinite composition to a stable, weighable form. bhu.ac.inegyankosh.ac.in |

| Forbidden Acid | Nitric Acid | Oxidizes and destroys the Cupferron reagent. bhu.ac.in |

Co-precipitation is a process where substances that are normally soluble under the given conditions are carried down with the desired precipitate. wikipedia.org In gravimetric analysis, co-precipitation can be a significant source of error, leading to an overestimation of the analyte's mass. iyte.edu.tr There are several mechanisms of co-precipitation, including surface adsorption, occlusion (impurities trapped within the growing crystal), and inclusion (impurities incorporated into the crystal lattice). wikipedia.orgiyte.edu.tr

Despite being a potential source of error, the principles of co-precipitation can also be harnessed for the separation of trace elements. wikipedia.org In the context of Cupferron, its primary utility lies in its ability to selectively precipitate certain elements, thereby separating them from others in a complex matrix. The efficiency of these separations is highly dependent on controlling the experimental conditions, particularly the acidity of the solution.

Cupferron is highly effective for separating tetravalent and some trivalent metal ions from divalent and other trivalent metals. For instance, it is widely used for the separation of iron(III), titanium(IV), zirconium(IV), and vanadium(V) from aluminum(III), beryllium(II), chromium(III), manganese(II), nickel(II), cobalt(II), and zinc(II). bhu.ac.in The presence of masking agents like tartrate and oxalate (B1200264) does not interfere with the precipitation of metals by Cupferron, which can be used to further enhance the selectivity of the separation. bhu.ac.in

To minimize the negative effects of co-precipitation and improve the purity of the precipitate, several techniques can be employed. These include precipitating from dilute solutions, adding the precipitating reagent slowly with constant stirring, and "digestion," where the precipitate is allowed to stand in the mother liquor, promoting the formation of larger, purer crystals. iyte.edu.tr However, with Cupferron, digestion is not practical due to the instability of the reagent in acidic solution; therefore, the precipitate should be filtered as soon as possible after precipitation. bhu.ac.in

Cupferron is a valuable reagent for the quantitative determination of several elements. Its ability to precipitate certain metals from strongly acidic solutions makes it particularly useful for the analysis of complex materials.

Iron (Fe): Cupferron is an excellent reagent for the separation and determination of iron. chemicalbook.combhu.ac.in It quantitatively precipitates iron(III) from strongly acidic solutions, effectively separating it from aluminum, chromium, manganese, and other metals. bhu.ac.in The precipitated iron(III) cupferrate is then ignited to ferric oxide (Fe₂O₃) for weighing.

Titanium (Ti): The determination of titanium is another important application of Cupferron. bhu.ac.innih.gov Titanium(IV) can be quantitatively precipitated from acidic solutions and separated from various other elements. nih.govnih.gov The precipitate, titanium cupferrate, is ignited to titanium dioxide (TiO₂) for gravimetric determination. nih.gov

Zirconium (Zr): Cupferron quantitatively precipitates zirconium(IV) from solutions containing sulfuric acid. chemicalbook.com The zirconium(IV) complex with Cupferron is noted to be particularly stable. chemicalbook.com This allows for the effective separation of zirconium from many other metal ions. chemicalbook.comnih.gov The precipitate is ignited to zirconium dioxide (ZrO₂) for quantification. nih.gov

Vanadium (V): Cupferron can be used for the quantitative determination of vanadium(V). bhu.ac.innih.gov The precipitation is carried out in an acidic medium, and the resulting precipitate is ignited to vanadium pentoxide (V₂O₅) for weighing.

Table 2: Gravimetric Determination of Selected Elements with Cupferron

| Element | Precipitated Ion | Ignition Product | Reference |

|---|---|---|---|

| Iron | Fe³⁺ | Fe₂O₃ | bhu.ac.in |

| Titanium | Ti⁴⁺ | TiO₂ | nih.gov |

| Zirconium | Zr⁴⁺ | ZrO₂ | chemicalbook.comnih.gov |

| Vanadium | V⁵⁺ | V₂O₅ | bhu.ac.in |

Spectrophotometric and Colorimetric Methodologies

Beyond gravimetric analysis, Cupferron and its metal complexes are utilized in spectrophotometric and colorimetric methods. These techniques rely on the formation of colored complexes that absorb light in the ultraviolet-visible region of the electromagnetic spectrum.

Spectrophotometric methods involving Cupferron can be designed for the determination of either the Cupferron molecule itself or for the quantification of metal ions that form colored complexes with the reagent.

A method for the spectrophotometric determination of micro amounts of Cupferron has been developed. koreascience.kr This method is based on the reaction of Cupferron with a ferric alum solution in an acidic medium to form an iron(III)-cupferrate precipitate. This colored precipitate is then extracted into an organic solvent, such as chloroform (B151607), and the absorbance of the organic phase is measured. koreascience.kr The resulting solution has a stable maximum wavelength of absorption at 325 nm. koreascience.kr This method was shown to obey Beer's law over a concentration range of 5.76 µg/mL to 74.80 µg/mL of Cupferron. koreascience.kr

The development of such assays involves several key steps, including the selection of an appropriate complexing metal ion, the choice of a suitable solvent for extraction, and the determination of the optimal wavelength for absorbance measurement. koreascience.krnih.gov The stability of the colored complex is a critical factor, and the conditions must be controlled to ensure that the color development is reproducible and proportional to the concentration of the analyte. nih.govnih.gov The stoichiometry of the complex formed is also an important consideration, as it underpins the quantitative relationship between the analyte concentration and the absorbance. iaea.org

The accuracy and sensitivity of spectrophotometric methods employing Cupferron are highly dependent on the careful optimization of several experimental parameters.

pH: The pH of the solution is one of the most critical factors. For the spectrophotometric determination of Cupferron using ferric alum, the optimal pH range was found to be between 3.0 and 5.6. koreascience.kr At higher acidities, the absorbance was observed to decrease, likely due to the decomposition of the Cupferron reagent. koreascience.kr The choice of acid and buffer system is also important; sulfuric acid and acetate (B1210297) buffers are preferred, as chloride and nitrate (B79036) ions were found to affect the absorbance at the maximum wavelength. koreascience.kr

Reagent Concentration: The concentration of the reagents, including the metal ion used for complexation, must also be optimized. In the determination of Cupferron with ferric alum, it was found that a very high concentration of the ferric alum solution led to a decrease in absorbance, possibly due to difficulties in the extraction of the complex. koreascience.kr Therefore, the concentration of the complexing agent must be sufficient to ensure complete reaction with the analyte but not so high as to cause interference.

Table 3: Optimized Conditions for Spectrophotometric Determination of Cupferron

| Parameter | Optimal Condition | Effect Outside Optimum | Reference |

|---|---|---|---|

| pH | 3.0 - 5.6 | Lower absorbance at higher acidity | koreascience.kr |

| Wavelength (λmax) | 325 nm | Lower sensitivity | koreascience.kr |

| Complexing Agent | Ferric Alum | High concentrations can decrease absorbance | koreascience.kr |

| Extraction Solvent | Chloroform | N/A | koreascience.kr |

| Beer's Law Range | 5.76 - 74.80 µg/mL | Non-linear response | koreascience.kr |

Applications in Trace Elemental Analysis (e.g., Fe, Ti)

Cupferron is a valuable reagent for the determination of trace elements, particularly iron (Fe) and titanium (Ti). sdlookchem.comnih.gov It forms complexes with these metals that can be readily extracted and analyzed. For instance, in the analysis of lunar samples from the Apollo 14 mission, cupferron was used in conjunction with chloroform to quantitatively extract both iron and titanium. nih.gov These elements were then determined simultaneously using differential cathode ray polarography. nih.gov This method proved effective for analyzing small sample sizes, with successful determinations of iron and titanium concentrations in 5-mg samples of andesite. nih.gov

The reagent's utility extends to separating iron and titanium from other metals, a crucial step in many analytical procedures. ajsonline.org Cupferron can quantitatively precipitate Fe(III) ions from strong acid solutions, allowing for their separation and subsequent determination. sdlookchem.combloomtechz.com It is also employed in the colorimetric determination of various metals, including aluminum, copper, iron, and titanium. bloomtechz.com

Solvent Extraction Techniques

Solvent extraction, also known as liquid-liquid extraction, is a fundamental separation technique in which a solute is transferred from one liquid phase to another immiscible liquid phase. slideshare.netresearchgate.net This method is widely used for the separation, purification, and enrichment of metal ions. slideshare.netresearchgate.net Cupferron is a key reagent in many solvent extraction procedures due to its ability to form neutral metal chelates that are soluble in organic solvents. kharagpurcollege.ac.incore.ac.uk

The principle behind solvent extraction with cupferron lies in the formation of a stable, neutral metal-cupferron chelate. kharagpurcollege.ac.incore.ac.uk Cupferron's anion, [C₆H₅N(O)NO]⁻, acts as a bidentate ligand, binding to a metal cation through its two oxygen atoms to form a five-membered ring. taylorandfrancis.comwikipedia.org This chelation process neutralizes the charge of the metal ion, resulting in a complex that is more soluble in nonpolar organic solvents than in the aqueous phase. core.ac.uk

The general equilibrium for the extraction of a metal ion, Mⁿ⁺, with cupferron (HCup) can be represented as:

Mⁿ⁺(aq) + n HCup(org) ⇌ M(Cup)ₙ(org) + n H⁺(aq)

The distribution of the metal between the two phases is influenced by several factors, including the pH of the aqueous phase, the concentration of cupferron in the organic phase, and the stability of the metal chelate. core.ac.ukpageplace.de By controlling these parameters, selective extraction of different metal ions can be achieved.

Optimizing the parameters of a solvent extraction process is crucial for achieving high extraction efficiency and selectivity. thermofisher.commdpi.com Key parameters that are typically optimized include:

pH of the aqueous phase: The formation of the metal-cupferron complex is highly dependent on the pH of the solution. core.ac.ukpageplace.de Adjusting the pH can control the selective extraction of different metals.

Concentration of Cupferron: The concentration of the chelating agent in the organic phase directly impacts the extent of metal extraction. core.ac.ukpageplace.de

Choice of Organic Solvent: The solubility of the metal chelate varies in different organic solvents. Common solvents used with cupferron include chloroform, ethyl acetate, and carbon tetrachloride. taylorandfrancis.comsdlookchem.comkharagpurcollege.ac.in The choice of solvent can influence the extraction efficiency and the ease of subsequent analytical steps. pageplace.de

Extraction Time: Sufficient time must be allowed for the chelation reaction and the transfer of the complex into the organic phase to reach equilibrium. researchgate.netsciforum.net

Response surface methodology and other statistical designs are often employed to systematically study the effects of these parameters and identify the optimal conditions for a particular separation. rsc.orgmdpi.com

Cupferron is widely used for the selective separation of various metal ions. nih.gov By carefully controlling the extraction conditions, particularly the acidity of the aqueous phase, it is possible to separate metals like vanadium (V), iron (Fe), zirconium (Zr), and scandium (Sc) from each other and from other elements.

For example, iron and titanium can be quantitatively precipitated with cupferron from strongly acidic solutions, which allows for their separation from aluminum. nih.gov Zirconium can also be precipitated under these conditions. nih.gov The separation of titanium from zirconium can be achieved by complexing the zirconium with ethylenediaminetetraacetic acid (EDTA) before precipitating the titanium with 8-hydroxyquinoline. nih.gov

The selective extraction capabilities of cupferron make it an invaluable tool in various analytical applications, including the analysis of complex materials where the separation of interfering ions is necessary for accurate quantification. researchgate.net

Here is an interactive data table summarizing the selective separation of various metal ions using Cupferron:

Table 1. Selective Separation of Metal Ions using Cupferron| Metal Ion | Separated From | Conditions | Reference |

| Iron (Fe) | Other metal ions | Strong acid solution | sdlookchem.com |

| Iron (Fe), Titanium (Ti) | Aluminum (Al) | Strong acid solution | nih.gov |

| Titanium (Ti) | Zirconium (Zr) | Zirconium complexed with EDTA, then Titanium precipitated with 8-hydroxyquinoline | nih.gov |

| Copper (Cu), Iron (Fe) | Other metal ions | - | sdlookchem.com |

Solid-Phase Extraction (SPE) and Sorbent Development

Solid-phase extraction (SPE) is a sample preparation technique that has gained widespread use due to its efficiency, reduced solvent consumption, and ease of automation compared to traditional liquid-liquid extraction. nih.gov SPE involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest while the matrix components pass through. nih.gov The development of novel sorbent materials is a key area of research in SPE. researchgate.net

A significant advancement in SPE is the functionalization of sorbent materials with specific ligands to enhance selectivity for target analytes. nih.gov Cupferron, with its excellent chelating properties, has been immobilized onto various solid supports to create highly selective sorbents for metal ion extraction. orientjchem.org

For instance, multi-walled carbon nanotubes (MWCNTs) have been modified with cupferron to develop a sorbent for the preconcentration of copper(II) ions from water samples. orientjchem.org In this application, the cupferron ligand is adsorbed onto the surface of the MWCNTs, creating a material with a high affinity for copper ions. orientjchem.org The copper-cupferron complex is retained on the sorbent, allowing for its separation and preconcentration from the sample matrix. orientjchem.org This method has demonstrated high recovery rates and a significant enrichment factor, enabling the determination of trace levels of copper. orientjchem.org

The functionalization of sorbents can be achieved through various methods, including physical adsorption or covalent bonding of the ligand to the support material. The choice of sorbent material is also critical, with materials like silica (B1680970), alumina, and various polymers being commonly used. nih.govresearchgate.net The development of these functionalized sorbents has expanded the applicability of SPE to a wider range of analytical problems, offering improved selectivity and sensitivity for the determination of metal ions in complex samples. cabidigitallibrary.org

Here is an interactive data table summarizing the functionalization of sorbent materials with Cupferron ligands:

Table 2. Functionalized Sorbent Materials with Cupferron Ligands| Sorbent Material | Functionalization Method | Application | Reference |

| Multi-walled carbon nanotubes (MWCNTs) | Adsorption of Cupferron | Preconcentration of Cu(II) from water samples | orientjchem.org |

| Octadecyl silica cartridge | Modified with cupron (an analog of cupferron) | Extraction of Cu(II) from aqueous solutions | researchgate.net |

Adsorption Mechanisms and Preconcentration Factor Enhancements

The preconcentration of trace metals using cupferron is fundamentally reliant on the effective adsorption of metal-cupferron complexes onto a solid-phase extraction (SPE) sorbent. The adsorption process is governed by a combination of physical and chemical mechanisms, which dictate the efficiency of metal ion retention and, consequently, the achievable preconcentration factor.

The primary adsorption mechanism involves the formation of a stable, neutral, or charged metal-cupferron chelate in the sample solution, which is then adsorbed onto the surface of a solid support. The nature of this interaction can be multifaceted:

Physical Adsorption: In many instances, the adsorption is driven by non-specific van der Waals forces between the metal-cupferron complex and the adsorbent surface. This is particularly relevant for non-polar adsorbents and complexes. The large surface area of the adsorbent material plays a crucial role in maximizing the extent of physical adsorption.

Chemisorption and Complexation: For adsorbents with specific functional groups, chemical interactions can significantly contribute to the adsorption process. For example, silica gel modified with cupferron involves the deposition of cupferron onto the silica surface. nih.gov The metal ions then form complexes with the immobilized cupferron. In other systems, the adsorbent material itself may possess functional groups that can coordinate with the metal-cupferron complex, leading to a stronger, more selective interaction.

Ion Exchange: When the metal-cupferron complex is charged, ion-exchange mechanisms can play a role, especially with adsorbents that have charged surfaces.

Enhancement of the preconcentration factor is a key objective in developing analytical methods for trace metal analysis. The preconcentration factor is typically defined as the ratio of the concentration of the analyte after preconcentration to its initial concentration, or the ratio of the initial sample volume to the final eluent volume. mdpi.comresearchgate.net Several strategies are employed to maximize this factor:

High Surface Area Adsorbents: Materials with high specific surface areas, such as silica gel, activated carbon, and nanomaterials (e.g., carbon nanotubes), provide more sites for the adsorption of metal-cupferron complexes, allowing for the processing of larger sample volumes and achieving higher preconcentration factors. researchgate.netresearchgate.net

Optimization of Experimental Conditions: The efficiency of adsorption is highly dependent on parameters such as pH, flow rate of the sample, and contact time. The pH of the sample solution is particularly important as it affects both the complex formation between the metal ion and cupferron and the surface charge of the adsorbent. nih.gov

Minimization of Eluent Volume: The use of a small volume of a strong eluting agent to desorb the retained metal-cupferron complexes is crucial for achieving a high preconcentration factor. nih.gov

The following table summarizes the preconcentration factors achieved for different metal ions using cupferron-based SPE methods with various adsorbent materials.

| Metal Ion | Adsorbent Material | Preconcentration Factor | Reference |

| Cadmium (Cd) | Silica Gel modified with Cupferron | 30 | nih.gov |

| Cadmium (Cd) | Vermicompost | 100 | nih.gov |

| Cadmium (Cd) | Slotted Tube Atom Trap (STAT) with Cupferron | 150 | nih.gov |

| Copper (Cu) | Restricted-Access Poly(protoporphyrin-co-vinyl pyridine) | 44.7 | mdpi.com |

Applications in Trace Metal Preconcentration from Complex Matrices

The ability of cupferron to form stable chelates with a wide range of metal ions makes it a valuable reagent for the preconcentration and separation of trace metals from various complex matrices. This is particularly important when the concentration of the target metal is below the detection limit of the analytical instrument or when the sample matrix contains interfering substances.

Cupferron-based solid-phase extraction (SPE) methods have been successfully applied to a diverse array of sample types:

Environmental Samples: The determination of trace metals in environmental matrices such as natural waters, industrial wastewater, and soil is crucial for environmental monitoring and pollution control. Cupferron has been utilized for the preconcentration of heavy metals like copper, lead, and zinc from industrial effluents and urban soil samples. researchgate.netmdpi.comnih.gov For instance, in the analysis of industrial wastewater, which often contains a complex mixture of organic and inorganic compounds, the selective chelation of metal ions by cupferron allows for their separation from the matrix before analysis. mdpi.com

Biological Samples: The analysis of trace metals in biological fluids is important in clinical chemistry and toxicology. Cupferron-based methods have been developed for the preconcentration of metals in samples such as urine. researchgate.net The ability to separate the target metal from the complex biological matrix is essential for obtaining accurate and reliable results.

Industrial and Commercial Products: Cupferron has been used for the preconcentration of cadmium in nail polish, demonstrating its applicability in the quality control of consumer products. nih.gov It has also been employed in the analysis of fuel ethanol. nih.gov

Radioactive Samples: In the nuclear industry, the determination of specific radionuclides is often challenging due to the high radioactivity of the samples and the presence of other interfering elements. Cupferron has been used in the separation of iron-55 from other beta emitters in radioactive samples through liquid-liquid extraction of the iron(III)-cupferron complex. taylorandfrancis.com

The success of these applications relies on the careful optimization of the experimental conditions, including pH, sample volume, and the choice of the solid-phase extraction sorbent, to ensure efficient and selective preconcentration of the target metal ions.

Electroanalytical Chemistry and Voltammetric Techniques

Electrochemical Reduction Mechanisms of Cupferron

The electrochemical behavior of cupferron (the ammonium salt of N-nitroso-N-phenylhydroxylamine) is central to its application in electroanalytical chemistry. The electroactive part of the cupferron molecule is the N-nitroso group, which can undergo reduction at an electrode surface.

C₆H₅N(NO)O⁻ + 2H⁺ + 2e⁻ → C₆H₅N(OH)OH + H₂O

The electrochemical reduction of related nitroso compounds, such as nitrosobenzene, has also been studied to provide insights into the general mechanism. These studies support a reduction pathway that leads to the formation of the corresponding hydroxylamine (B1172632). acs.orgacs.orgwhiterose.ac.uk The specific intermediates and products of the reduction can vary depending on the experimental conditions, including the solvent system and the presence of other species in the solution.

Adsorptive Stripping Voltammetry of Metal-Cupferron Complexes

Adsorptive stripping voltammetry (AdSV) is a highly sensitive electroanalytical technique that is widely used for the determination of trace metals. The technique involves a preconcentration step where a complex of the metal ion with a suitable ligand is adsorbed onto the surface of a working electrode. This is followed by a stripping step where the potential of the electrode is scanned, causing the reduction or oxidation of the adsorbed complex and generating a current signal that is proportional to the concentration of the metal ion.

Cupferron is an excellent complexing agent for AdSV because it forms stable, sparingly soluble complexes with a variety of metal ions, and these complexes readily adsorb onto the electrode surface. researchgate.netnih.gov The general procedure for the AdSV of a metal-cupferron complex involves:

Complex Formation: Cupferron is added to the sample solution containing the target metal ion to form the metal-cupferron complex.

Adsorptive Accumulation: A suitable potential is applied to the working electrode for a specific period (the accumulation time) to allow the metal-cupferron complex to adsorb onto the electrode surface.

Stripping: The potential of the electrode is scanned (e.g., using a linear sweep, differential pulse, or square wave waveform), and the stripping current corresponding to the reduction or oxidation of the metal in the adsorbed complex is measured. researchgate.net

The optimal conditions for AdSV, such as pH, cupferron concentration, accumulation potential, and accumulation time, need to be carefully optimized for each metal ion to achieve the best sensitivity and selectivity. nih.govresearchgate.net

The following table provides examples of optimized conditions for the determination of various metal ions using AdSV with cupferron.

| Metal Ion | pH | Accumulation Potential (V vs. Ag/AgCl) | Accumulation Time (s) | Electrode | Reference |

| Al(III) | 8.15 | -0.7 | 60 | In situ plated lead film electrode (PbFE) | nih.gov |

| Cd(II) | 4.0 | -0.3 | 60 | Nafion-coated bismuth film electrode | researchgate.net |

| Cu(II), Pb(II), Zn(II) | 4.6 | 0.1 | 60 | Electrochemically reduced graphene oxide-mercury film pencil graphite (B72142) electrode | researchgate.net |

| Mo(VI) | 5.3 | - | - | In situ plated lead film electrode (PbFE) | researchgate.net |

| V(V) | - | - | - | Hanging mercury drop electrode (HMDE) | nih.gov |

Electrode Modification and Strategies for Enhanced Sensitivity

To further enhance the sensitivity and selectivity of voltammetric methods for the determination of metal-cupferron complexes, various strategies for modifying the working electrode surface have been developed. Electrode modification aims to improve the performance of the electrode by increasing its surface area, enhancing the adsorption of the target analyte, and facilitating the electron transfer process. nih.govresearchgate.netresearchgate.net

Common approaches for electrode modification in the context of metal-cupferron analysis include:

Nanomaterial-Based Modifications: Nanomaterials such as graphene, carbon nanotubes (CNTs), and metal nanoparticles are widely used to modify electrodes due to their unique properties, including high surface-area-to-volume ratios, excellent electrical conductivity, and electrocatalytic activity. researchgate.netnih.govmdpi.commdpi.com For example, electrochemically reduced graphene oxide (ERGO) sheets have been used to modify pencil graphite electrodes for the simultaneous determination of several heavy metal-cupferron complexes. researchgate.net The ERGO modification enhances the sensitivity by providing a larger surface area for the adsorption of the complexes and improving the electron transfer kinetics.

Polymer Coatings: Polymeric films can be coated onto the electrode surface to selectively accumulate the target analyte or to prevent fouling of the electrode by interfering substances. Nafion, a perfluorinated polymer, has been used to coat bismuth film electrodes for the determination of cadmium-cupferron complexes. researchgate.net The Nafion film can enhance the accumulation of the complex at the electrode surface.

Metal Film Electrodes: In situ or ex situ plated metal films, such as bismuth or mercury films, on a substrate electrode (e.g., glassy carbon) can provide a renewable and sensitive surface for stripping analysis. researchgate.net These films can form alloys with the target metals during the stripping step, which can improve the stripping signal.

Composite Electrodes: Combining different materials to form a composite electrode can lead to synergistic effects that enhance the analytical performance. For instance, a composite of carbon paste with nanomaterials and ionic liquids can improve the conductivity and catalytic activity of the electrode. nih.gov

Catalytic Aspects in Electroanalytical Determinations using Cupferron

In some electroanalytical methods involving cupferron, the analytical signal can be significantly enhanced through catalytic processes. Catalytic currents arise when the product of the electrochemical reaction of the analyte (or its complex) chemically reacts with another species in the solution to regenerate the original analyte, which can then be re-electrolyzed. This catalytic cycle leads to a much larger current than would be observed in the absence of the catalytic reaction, thereby increasing the sensitivity of the determination.

A notable example of a catalytic system involving cupferron is the determination of vanadium. In the presence of bromate (B103136) ions, the electro-reduction of the vanadium(V)-cupferron complex is followed by the chemical re-oxidation of the reduced vanadium species by bromate, regenerating the V(V)-cupferron complex at the electrode surface. nih.gov This catalytic cycle results in a significant enhancement of the reduction current, allowing for the determination of very low concentrations of vanadium.

The analytical signal in many metal-cupferron systems is often influenced by catalytic effects, although the exact mechanisms may not always be fully understood. It is known that cupferron itself can be involved in catalytic reduction processes. The complex interplay between the metal ion, cupferron, and other species in the solution can lead to various catalytic pathways that enhance the analytical signal. The study of these catalytic aspects is an active area of research aimed at developing even more sensitive and selective electroanalytical methods for trace metal analysis.

Theoretical and Computational Chemistry Studies of Cupferron

Quantum Chemical Calculations on Cupferron and Derivativesnih.govaps.orgdntb.gov.ua

Quantum chemical calculations have become essential for interpreting experimental data and predicting the properties of molecules like cupferron and its derivatives. nih.gov These computational approaches allow for a detailed examination of geometric parameters, structural stability, and electronic characteristics. nih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It is instrumental in predicting molecular properties, offering a balance between accuracy and computational cost. mdpi.comtaylorandfrancis.com DFT calculations can provide valuable insights into the geometries, energies, reaction mechanisms, and spectroscopic properties of chemical systems. mdpi.com This makes it a suitable tool for studying drug-target interactions and the physicochemical properties of organic compounds. researchgate.net

Applications of DFT are crucial in modern pharmaceutical development, moving from empirical methods to precise molecular-level design. taylorandfrancis.com The theory helps in understanding the electronic nature of molecular interactions within complex drug-excipient systems. taylorandfrancis.com For instance, DFT can elucidate the electronic driving forces in co-crystallization, predict reactive sites, and guide the design of stable co-crystals. taylorandfrancis.com

In the context of cupferron, DFT can be employed to study its metal complexes, which are significant in analytical chemistry for the separation and precipitation of metals like copper and iron. nih.govnih.gov DFT calculations can help in understanding the non-covalent interactions within these complexes. dtic.mil

Key aspects of DFT applications include:

Optimization of molecular geometry: Determining the most stable three-dimensional arrangement of atoms. researchgate.net

Calculation of molecular orbital energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Prediction of reactivity descriptors: These are used to understand how electrophilic and nucleophilic sites of molecules interact. researchgate.net

While DFT is a powerful tool, its accuracy depends on the choice of functionals and basis sets. taylorandfrancis.com For complex systems, especially in dynamic solvent environments, DFT may be integrated with molecular mechanics in QM/MM approaches. researchgate.net

Ab initio molecular orbital methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. wayne.edu These methods provide a rigorous mathematical approximation of a chemical system, relying only on fundamental physical constants and the laws of quantum mechanics. wayne.edu While computationally intensive, ab initio calculations offer high accuracy in predicting a wide range of molecular properties. wayne.edu

Ab initio methods are particularly useful for:

High-accuracy predictions: They can yield heats of formation that are very close to experimental values. wayne.edu

Studying electronic structure: These methods solve the Schrödinger equation for a given system using a basis set of functions that adhere to strict mathematical approximations. wayne.edu

Molecular Orbital (MO) analysis: This involves examining the interactions between molecular fragments and can be performed quantitatively. deepdyve.com

For a molecule like cupferron, ab initio calculations can provide detailed insights into its electronic structure and the nature of its chemical bonds. nih.gov For example, ab initio molecular dynamics can be used to generate amorphous structures and study their thermodynamic and vibrational properties. libretexts.org The analysis of molecular orbitals, derived from these calculations, helps in understanding the bonding, anti-bonding, or non-bonding character of interactions between specific atoms. researchgate.net

Electronic Structure and Reactivity Predictionsfrontiersin.orgnih.govaps.orgresearchgate.net

The electronic structure of a molecule is fundamental to its reactivity. uni-bonn.deiqce.jp Computational methods allow for the prediction of various electronic properties that correlate with how a molecule will interact with other chemical species. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netnih.gov

Key Principles of HOMO-LUMO Analysis:

Electron Donation: Occurs most readily from the HOMO. A higher HOMO energy corresponds to a stronger electron-donating ability. nih.gov

Electron Acceptance: Occurs most readily at the LUMO. A lower LUMO energy indicates a stronger ability to accept electrons. nih.gov

Charge Transfer: Interactions are most effective between the HOMO of one molecule and the LUMO of another. A smaller HOMO-LUMO energy gap generally facilitates charge transfer or electron transfer. nih.gov

It is important to note that the lowest excited state of a molecule is not always a simple transition from the HOMO to the LUMO. chemrxiv.orgwikipedia.org Other factors, such as Coulombic attraction and exchange repulsion, also play a significant role in determining excitation energies. wikipedia.org Computational studies can quantify these contributions, providing a more complete picture of a molecule's photophysical behavior. wikipedia.org

The following table illustrates typical HOMO and LUMO energy values and their gap for a hypothetical molecule, calculated using a theoretical method.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

This table is for illustrative purposes and does not represent actual calculated values for cupferron.

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges within a molecule. researchgate.net This analysis provides insights into the distribution of electronic charge and can help characterize the bonding, anti-bonding, or non-bonding nature of molecular orbitals between pairs of atoms. researchgate.net The calculated charges can influence the interactions between a molecule and a metal surface, which is relevant for understanding corrosion inhibition. q-chem.com

The method partitions the total electron population among the atoms in a molecule. researchgate.net However, it's important to recognize that Mulliken charges are sensitive to the choice of the basis set used in the calculation and can sometimes yield unphysical results. researchgate.netuni-muenchen.de Despite this limitation, they remain a useful tool for comparing charge distributions in related chemical systems. nih.gov

Spin density, on the other hand, describes the distribution of unpaired electron spin in a molecule. Investigating spin densities is crucial for understanding the properties and reactivity of radical species and open-shell systems.

Mechanistic Insights into Complexation and Reaction Pathwaysfrontiersin.orgaps.orgresearchgate.net

Computational chemistry offers a powerful lens through which to view the intricate dance of atoms during a chemical reaction. nih.gov By modeling the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the step-by-step mechanism of a reaction. nih.gov This is particularly valuable for understanding the complexation of metal ions by ligands like cupferron and the subsequent reaction pathways. nih.gov

For instance, in copper-catalyzed reactions, computational studies can probe the energetics of different proposed mechanisms, such as radical-polar crossover, reductive elimination, or radical addition to a ligand. nih.gov The preferred pathway can be highly dependent on the ligands bound to the copper center. nih.gov

Theoretical investigations can also shed light on the electronic structure of reactive intermediates, such as metal-nitrene complexes, and correlate this with their reactivity in processes like C-H amination. By understanding how factors like axial coordination influence the electronic nature of these species, more efficient and selective catalysts can be designed. iqce.jp

Correlation between Complex Stability and Analytical Performance Parameters

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the stability of metal-ligand complexes. For chelating agents like cupferron (the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine), these computational methods can calculate key parameters that correlate with the compound's effectiveness in analytical applications, such as the separation and determination of metal ions. wikipedia.orgshodhsagar.com

The stability of a metal-cupferron complex is a crucial factor in its analytical utility. researchgate.net A high formation constant (K_f), which can be estimated computationally, indicates a more stable complex. This stability is directly related to the efficiency of analytical procedures like solvent extraction or precipitation. In general, a more stable complex leads to more complete separation of the target metal ion from a sample matrix, enhancing the accuracy and sensitivity of the analytical method. shodhsagar.com

Key computational parameters used to predict complex stability include:

Binding Energy (BE): This is the energy released upon the formation of the complex from its constituent metal ion and ligands. A more negative binding energy signifies a more stable complex and a more favorable formation process. DFT studies on various metal chelators have successfully ranked the stability of different metal complexes by comparing their binding energies. researchgate.net

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity for the resulting complex. nih.govmdpi.com

While direct computational studies correlating these parameters with the analytical performance of specific cupferron complexes are not extensively available in public literature, the principles are well-established. For instance, a theoretical study on different chelating agents could predict which one forms the most stable complex with a target metal like Fe(III) or Cu(II). This prediction would suggest its superior performance in applications like the colorimetric determination of that metal, as the more stable complex would form more readily and completely, leading to a more reliable measurement. researchgate.net

Interactive Table: Theoretical Parameters for Assessing Metal-Chelate Stability

| Parameter | Computational Method | Significance for Analytical Performance |

| Binding Energy | DFT | A more negative value suggests stronger chelation, leading to higher extraction efficiency and lower detection limits. |

| Formation Constant (K_f) | DFT, Thermodynamic Calculations | A larger value indicates a more stable complex, ensuring complete reaction for quantitative analysis. youtube.com |

| HOMO-LUMO Gap | DFT | A larger gap implies a more stable and less reactive complex, reducing interferences. nih.govmdpi.com |

| Charge Transfer | NBO Analysis | Indicates the strength of the metal-ligand bond, correlating with complex stability. researchgate.net |

Reaction Energetics and Activation Barriers for Cupferron-mediated Processes

Computational chemistry, especially using DFT, is a powerful tool for investigating the energetics of chemical reactions, including the formation of metal-cupferron complexes. These studies can map out the reaction pathway, identify transition states, and calculate activation barriers (Ea), which are the minimum energies required for a reaction to occur.

The formation of a cupferron chelate with a metal ion in solution is a multi-step process. researchgate.net It involves the de-solvation of the metal ion and the ligand, followed by the stepwise coordination of the ligand to the metal center. Each of these steps has an associated energy change and may have an activation barrier.

Calculating the activation energy for complex formation is crucial for understanding the kinetics of the reaction. A lower activation barrier implies a faster reaction rate, which is often desirable in analytical methods to ensure that the complexation reaction reaches equilibrium quickly.

While specific DFT studies detailing the reaction energetics for cupferron complexation are not readily found in publicly accessible literature, the methodology is well-established for other systems. Such a study on cupferron would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants (e.g., hydrated metal ion and cupferron anion), the product (the metal-cupferron complex), and any intermediates.

Transition State Search: Identifying the highest-energy point along the lowest-energy reaction pathway connecting reactants and products. This structure is the transition state.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculation: The activation barrier is determined as the energy difference between the transition state and the reactants.

These calculations can reveal, for example, whether the rate-limiting step is the removal of a water molecule from the metal's coordination sphere or the formation of the first bond with the cupferron ligand. This information is invaluable for optimizing reaction conditions (e.g., temperature, solvent) to improve the speed and efficiency of an analytical procedure.

Computational Modeling of Adsorption Mechanisms on Material Surfaces

The use of solid adsorbents to pre-concentrate metal ions after chelation with reagents like cupferron is a common strategy for enhancing analytical sensitivity. Computational modeling provides molecular-level insights into how the resulting neutral metal-cupferron complexes adsorb onto various material surfaces, such as activated carbon, graphene, or nanoparticles. mdpi.commdpi.com

DFT calculations are employed to model the interaction between the metal-cupferron complex and a model of the adsorbent surface. These studies can determine the most stable adsorption configurations, calculate adsorption energies, and analyze the nature of the intermolecular forces involved.

Key findings from such computational studies would include:

Adsorption Energy (E_ads): This is the most critical parameter, indicating the strength of the interaction between the adsorbate (the metal-cupferron complex) and the adsorbent surface. A negative and sizeable adsorption energy signifies a spontaneous and strong adsorption process. chemrevlett.com Studies on other molecules show that adsorption energies can be accurately calculated for materials like graphene oxide or nanoparticles. mdpi.comnih.govresearchgate.net

Optimal Adsorption Geometry: Modeling reveals the preferred orientation of the complex on the surface. For example, it could show that the planar phenyl group of the cupferron ligand aligns parallel to a graphene surface to maximize π-π stacking interactions, a common adsorption mechanism.

Electronic Interactions: Analysis of the electronic structure, such as through Density of States (DOS) plots, can show how the electronic properties of both the complex and the surface change upon adsorption. This can reveal charge transfer and the formation of weak chemical bonds or confirm that the interaction is primarily physical (physisorption) driven by van der Waals forces. rsc.org

For example, a computational study could compare the adsorption energy of a Fe(cupferron)₃ complex on pristine graphene versus functionalized graphene (e.g., graphene oxide). If the adsorption energy is found to be significantly higher on graphene oxide, it would suggest that the oxygen-containing functional groups provide stronger binding sites, making it a more effective adsorbent for pre-concentration. mdpi.com

Interactive Table: Parameters from Computational Adsorption Studies

| Parameter | Computational Method | Significance for Analytical Performance |

| Adsorption Energy (E_ads) | DFT, Molecular Dynamics | A more negative value indicates stronger adsorption, leading to higher pre-concentration factors and better sensitivity. chemrevlett.com |

| Adsorption Geometry | DFT | Reveals the binding mechanism (e.g., π-π stacking, hydrogen bonding), which can guide the design of better adsorbent materials. |

| Bond Distances | DFT | Short distances between atoms of the complex and the surface indicate strong interaction points. |

| Charge Transfer | NBO, Mulliken Population Analysis | Quantifies electronic interaction, helping to distinguish between physisorption and chemisorption. researchgate.net |

Emerging Applications and Advanced Research Directions

Role in Advanced Material Synthesis

The chelation properties of Cupferron make it a valuable precursor and component in the synthesis of advanced materials, including nanoparticles, ceramics, and specialized metal collectors.

Precursor in Nanoparticle and Ceramic Material Formation (e.g., ZnO, PZT)

Cupferron complexes have been successfully employed as precursors in the synthesis of metal oxide nanoparticles. A notable example is the formation of zinc oxide (ZnO) nanoparticles through a solvothermal route using a Cupferron complex. In this method, the Cupferron-zinc complex is decomposed in a toluene (B28343) solution under heat and pressure to yield ZnO nanoparticles. Research has shown that the use of various capping agents during this process can control the size of the resulting nanoparticles.

For instance, when agents such as tri-n-octylphosphine oxide, polyethylene (B3416737) glycol, and sodium bis(2-ethylhexyl) sulphosuccinate are used, ZnO nanoparticles with diameters in the 8–14 nm range can be produced. These nanoparticles have been characterized using X-ray diffraction, electron microscopy, and spectroscopy. Furthermore, this solvothermal method has been extended to create manganese-doped ZnO nanoparticles by starting with a mixed Zn(1-x)Mnx Cupferron complex.

Table 1: Synthesis of ZnO Nanoparticles Using Cupferron Precursor

| Parameter | Details |

| Synthesis Method | Solvothermal route |

| Precursor | Cupferron-zinc complex |

| Solvent | Toluene |

| Capping Agents | tri-n-octylphosphine oxide, polyethylene glycol, sodium bis(2-ethylhexyl) sulphosuccinate |

| Resulting Particle Size | 8–14 nm |

| Doping Capability | Yes (e.g., Manganese) |

While Cupferron is a documented precursor for materials like ZnO, its application in the formation of other complex ceramic materials such as lead zirconate titanate (PZT) is less detailed in current literature. PZT synthesis is typically achieved through methods like solid-state reactions or chemical routes like the sol-gel process, which involve precursors such as lead oxide, zirconium dioxide, and titanium dioxide. nih.govmdpi.comcdmf.org.br